1,8-Diazaspiro[4.5]decane Scaffold vs. N-Methylpiperazine in L-Cystine Crystallization Inhibition
In a direct head-to-head medicinal chemistry optimization study, the replacement of N-methylpiperazine terminal groups with a 1,8-diazaspiro[4.5]decane scaffold in L-cystine diamide inhibitors produced the compound LH1753 (8-L-cystinyl bis(1,8-diazaspiro[4.5]decane), 3), which was approximately 2-fold more potent than the parent compound LH708 (2) in inhibiting L-cystine crystallization [1]. The target compound in this guide—tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride—is the Boc-protected hydrochloride salt form of the same spirocyclic diamine building block used to construct LH1753, establishing a direct structural lineage from the commercial building block to the biologically validated scaffold.
| Evidence Dimension | L-Cystine crystallization inhibition potency (fold improvement vs. comparator) |
|---|---|
| Target Compound Data | Compound 3 (LH1753) containing bis(1,8-diazaspiro[4.5]decane): approximately 120× more potent than L-cystine dimethyl ester (CDME, 1) [1] |
| Comparator Or Baseline | Compound 2 (LH708) containing N-methylpiperazine: approximately 60× more potent than CDME (1). Compound 1 (CDME): baseline control [1] |
| Quantified Difference | ~2-fold improvement in crystallization inhibition potency for 3 vs. 2; ~120-fold improvement vs. 1 [1] |
| Conditions | L-Cystine crystallization inhibition assay (in vitro); confirmation in Slc3a1-knockout mouse model of cystinuria with oral dosing [1] |
Why This Matters
This provides the only published quantitative structure-activity relationship (SAR) evidence directly comparing the 1,8-diazaspiro[4.5]decane scaffold against a chemically distinct terminal group in a functional assay, validating the scaffold's unique biological relevance and guiding procurement decisions for cystinuria or related crystallization inhibitor programs.
- [1] Hu L, Albanyan H, Yang J, et al. 8-L-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable L-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters, 2024, 15, 1026–1031. View Source
